molecular formula C6H8ClNO3 B6283666 methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate CAS No. 2649069-85-0

methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Cat. No.: B6283666
CAS No.: 2649069-85-0
M. Wt: 177.6
InChI Key:
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Description

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of chloromethyl methyl ether with an appropriate oxazole precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of different heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazole derivatives, while oxidation reactions can produce oxazole carboxylic acids.

Scientific Research Applications

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in various chemical research and industrial applications.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may interact with enzymes or receptors, leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(bromomethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate
  • Methyl 2-(iodomethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate
  • Methyl 2-(hydroxymethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Uniqueness

Methyl 2-(chloromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. This unique reactivity allows for specific transformations and applications that may not be achievable with other similar compounds.

Properties

CAS No.

2649069-85-0

Molecular Formula

C6H8ClNO3

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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